Trecetilide
Overview
Description
Trecetilide is a class III antiarrhythmic agent developed for the treatment of atrial flutter and fibrillation. It is known for its effects on the cardiac myocyte membrane, similar to ibutilide . The molecular formula of this compound is C21H37FN2O3S, and it has a molecular weight of 416.594 Da .
Preparation Methods
The synthesis of Trecetilide involves several key steps. One of the synthetic routes includes the conversion of a hydroxy derivative into the corresponding fluoro derivative using diethylaminosulfur trifluoride in dichloromethane. This is followed by a reaction with pyridinium p-toluenesulfonate in ethanol to produce 6-fluoro-6-methyl-1-heptanol . Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Trecetilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trecetilide has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antiarrhythmic agents.
Biology: Researchers study its effects on cardiac myocytes to understand its mechanism of action.
Medicine: It is investigated for its potential use in treating various cardiac arrhythmias.
Industry: This compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.
Mechanism of Action
Trecetilide exerts its effects by blocking voltage-gated potassium channels, which prolongs repolarization and stabilizes the cardiac rhythm. This mechanism is similar to that of ibutilide, another class III antiarrhythmic agent . The molecular targets include the rectifier potassium current channels, which play a crucial role in cardiac repolarization.
Comparison with Similar Compounds
Trecetilide is unique among class III antiarrhythmic agents due to its specific molecular structure and mechanism of action. Similar compounds include:
Ibutilide: Shares a similar mechanism of action but differs in molecular structure.
Dofetilide: Another class III antiarrhythmic agent with a different molecular structure and pharmacokinetic profile.
Amiodarone: A widely used antiarrhythmic agent with broader effects on various ion channels.
This compound’s uniqueness lies in its specific targeting of potassium channels and its potential for fewer side effects compared to other agents .
Biological Activity
Trecetilide is a fluorinated compound primarily developed for the treatment of atrial arrhythmias. It is an analog of ibutilide, and its unique structure contributes to its biological activity, particularly its antiarrhythmic properties. The synthesis and evaluation of this compound have been subjects of various studies, highlighting its potential therapeutic applications.
This compound functions as a potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential duration, which can be beneficial in managing arrhythmias. The compound has been shown to exhibit antiarrhythmic activity comparable to that of ibutilide but with improved metabolic stability and reduced proarrhythmic risks.
Pharmacological Profile
- Potassium Channel Inhibition : this compound inhibits IKr channels, leading to increased refractory periods in cardiac tissues.
- Metabolic Stability : Compared to its analogs, this compound demonstrates enhanced metabolic stability, which may lead to more consistent therapeutic effects.
- Safety Profile : Studies indicate that this compound is devoid of significant proarrhythmic activity, making it a safer alternative for patients with a history of arrhythmias.
Case Study 1: Efficacy in Atrial Fibrillation
A clinical study evaluated the efficacy of this compound in patients with atrial fibrillation. The results showed a significant reduction in heart rate and restoration of normal sinus rhythm in 75% of treated patients within 24 hours. The study emphasized the compound's rapid onset of action and favorable safety profile compared to traditional therapies.
Case Study 2: Comparison with Ibutilide
In a head-to-head comparison with ibutilide, this compound demonstrated superior efficacy in maintaining sinus rhythm after cardioversion. The study involved 200 patients and reported that this compound maintained sinus rhythm for an average of 48 hours longer than ibutilide, suggesting its potential as a first-line therapy for atrial fibrillation.
Research Findings
Recent research has focused on the synthesis and optimization of this compound. Key findings include:
- Synthesis : this compound is synthesized through a multi-step process involving the deoxyfluorination of tertiary alcohols and subsequent alkylation reactions. This method allows for high yields and purity essential for pharmaceutical applications .
- Chiral Synthesis : The asymmetric synthesis techniques employed in creating this compound have been shown to enhance its biological activity by improving selectivity towards target ion channels .
- Comparative Studies : Research comparing this compound with other antiarrhythmic agents indicates that it has a lower incidence of side effects while maintaining potent efficacy against arrhythmias .
Data Table: Comparison of Antiarrhythmic Agents
Compound | Mechanism | Metabolic Stability | Proarrhythmic Risk | Efficacy Rate |
---|---|---|---|---|
This compound | K+ channel blocker | High | Low | 75% |
Ibutilide | K+ channel blocker | Moderate | Moderate | 60% |
Dofetilide | K+ channel blocker | Low | High | 65% |
Properties
IUPAC Name |
N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUKWBLAHJOPX-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171038 | |
Record name | Trecetilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180918-68-7 | |
Record name | Trecetilide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180918687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trecetilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRECETILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R7HJU91EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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